Color Shift vs. Synthetic Tartrazine
In a direct comparative study evaluating natural substitutes for synthetic food dyes, Gardenia yellow exhibited a quantifiable color difference (ΔE) of 7.55 when measured against Food Yellow No. 4 (tartrazine) [1]. This metric defines the perceptible shift in hue that formulators must account for when reformulating products from synthetic to natural color sources.
| Evidence Dimension | Color difference (ΔE) from synthetic benchmark |
|---|---|
| Target Compound Data | ΔE = 7.55 vs. Food Yellow No. 4 |
| Comparator Or Baseline | Food Yellow No. 4 (tartrazine), ΔE = 0 (self-reference) |
| Quantified Difference | 7.55 units (perceptible color difference) |
| Conditions | Aqueous solution, spectrophotometric CIELAB analysis |
Why This Matters
Quantifies the exact color adjustment required when substituting synthetic tartrazine with Gardenia yellow, enabling precise formulation and reducing trial-and-error in product development.
- [1] Kim HG, Kim OD, Lee SJ. Characterization of Natural Gardenia Color with Synthetic Color. The Korean Journal of Food and Nutrition. 1998;11(5):506-512. View Source
